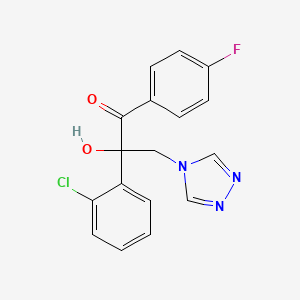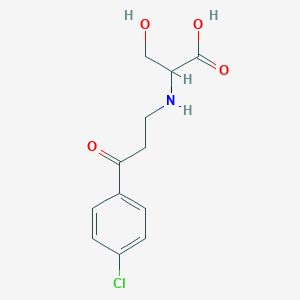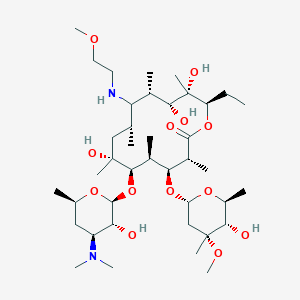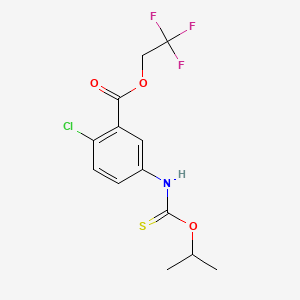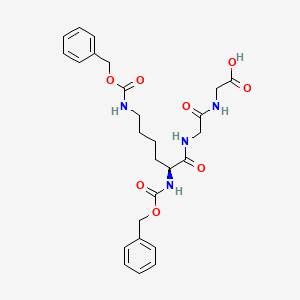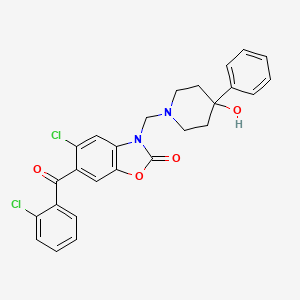
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is a complex organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes a benzoxazolone core, chlorinated benzoyl groups, and a piperidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- typically involves multiple steps, including the formation of the benzoxazolone core, chlorination, and the introduction of the piperidinylmethyl group. Common reagents used in these reactions may include chlorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: The parent compound with similar core structure.
5-Chloro-2(3H)-benzoxazolone: A chlorinated derivative with different substituents.
6-(2-Chlorobenzoyl)-2(3H)-benzoxazolone: Another derivative with a chlorobenzoyl group.
Uniqueness
The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
115967-01-6 |
|---|---|
Molecular Formula |
C26H22Cl2N2O4 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
5-chloro-6-(2-chlorobenzoyl)-3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-20-9-5-4-8-18(20)24(31)19-14-23-22(15-21(19)28)30(25(32)34-23)16-29-12-10-26(33,11-13-29)17-6-2-1-3-7-17/h1-9,14-15,33H,10-13,16H2 |
InChI Key |
BPTVZIMBAZGGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


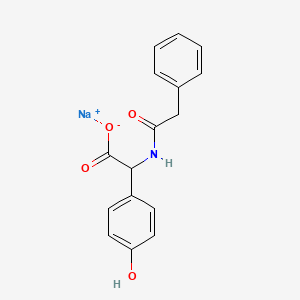
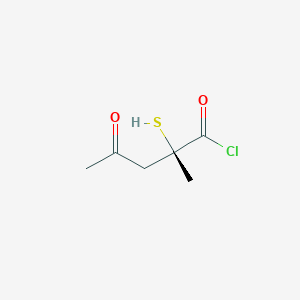

![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
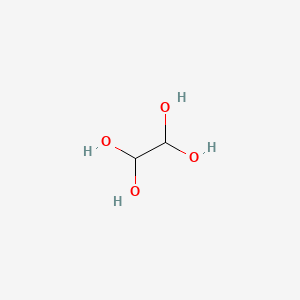
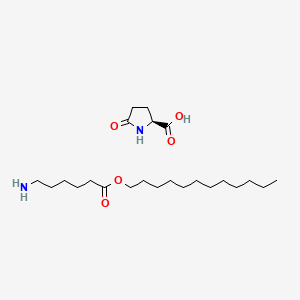
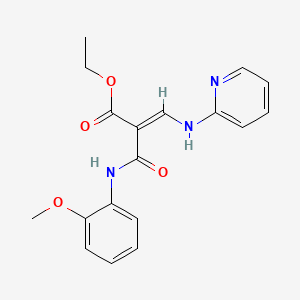
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
